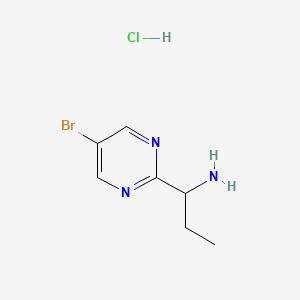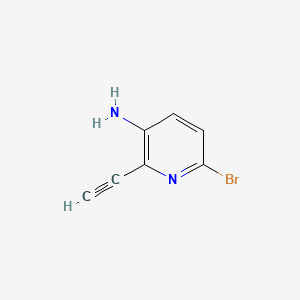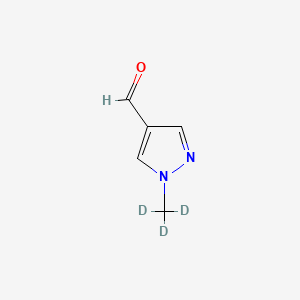
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier reagents, such as DMF and POCl3, to form the desired aldehyde.
Oxidation of Alcohols: The corresponding alcohol can be oxidized using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to yield the aldehyde.
Miscellaneous Methods: Other methods include the use of Grignard intermediates, bromine-lithium exchange, or direct ortho-lithiation followed by treatment with DMF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield .
化学反応の分析
Types of Reactions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2H3)methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds:
1-Methyl-1H-pyrazole-4-carboxaldehyde: Similar in structure but lacks the deuterium substitution.
3-Methyl-1H-pyrazole-4-carbaldehyde: Differing in the position of the methyl group.
1-Ethyl-3-methylpyrazole-4-carbaldehyde: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterium substitution, which can influence its chemical reactivity and stability, making it valuable in specific research applications .
特性
分子式 |
C5H6N2O |
|---|---|
分子量 |
113.13 g/mol |
IUPAC名 |
1-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i1D3 |
InChIキー |
MYFZXSOYJVWTBL-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)C=O |
正規SMILES |
CN1C=C(C=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)


![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
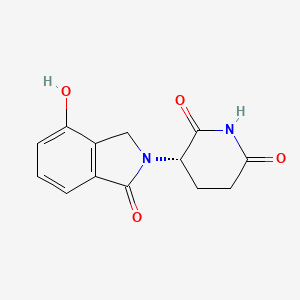

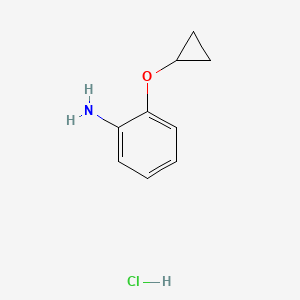

![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
